molecular formula C14H11FO3 B6374212 2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261945-94-1

2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374212
CAS RN: 1261945-94-1
M. Wt: 246.23 g/mol
InChI Key: VPLSFPWDWLHSLY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% (2-F4MCPP) is a fluorinated phenol derivative that has been used in a variety of applications, including scientific research and lab experiments. 2-F4MCPP has been found to have a wide range of biochemical and physiological effects, making it a useful compound for research and experimentation.

Scientific Research Applications

2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the interactions between proteins and other biomolecules, as well as to study the effects of various environmental conditions on biochemical reactions. Additionally, 2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% has been used to study the structure and function of enzymes, and to study the effects of various drugs and other compounds on enzyme activity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. This can lead to a decrease in enzyme activity, which can be used to study the effects of various compounds on enzyme activity.
Biochemical and Physiological Effects
2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and carboxypeptidase A. Additionally, it has been found to inhibit the growth of several bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, 2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% has been found to have anti-inflammatory and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable at room temperature. Additionally, it is non-toxic and has a low cost. However, it has several limitations. It is not very soluble in water, and it has a low solubility in organic solvents. Additionally, it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for research involving 2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95%. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with enzymes and other biomolecules. Additionally, further research could be done to explore its potential applications in drug development, as well as its potential use as an antimicrobial or anti-inflammatory agent. Additionally, further research could be done to explore its potential use in medical diagnostics, as well as its potential use as a food preservative.

Synthesis Methods

2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95% is synthesized through a two-step process. First, 4-methoxycarbonylphenol is reacted with 2-fluorobenzoyl chloride to form 2-fluoro-4-(4-methoxycarbonylphenyl)phenol. Then, this compound is purified via recrystallization and chromatography to yield 2-Fluoro-4-(4-methoxycarbonylphenyl)phenol, 95%, 95%.

properties

IUPAC Name

methyl 4-(3-fluoro-4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLSFPWDWLHSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684365
Record name Methyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-94-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-4′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261945-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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